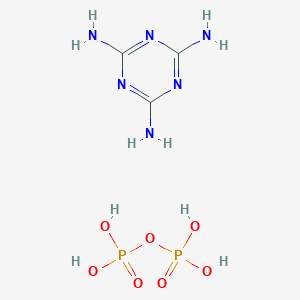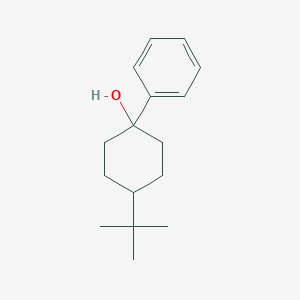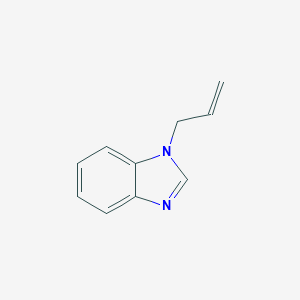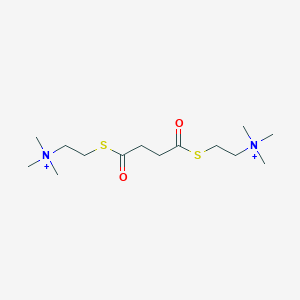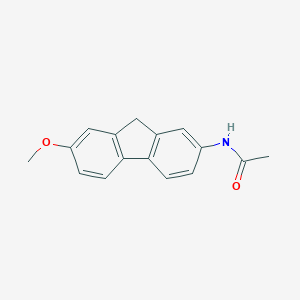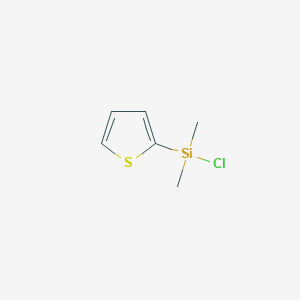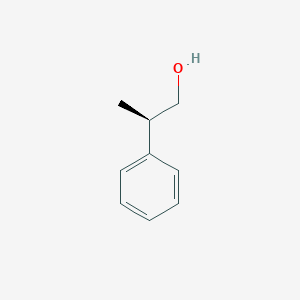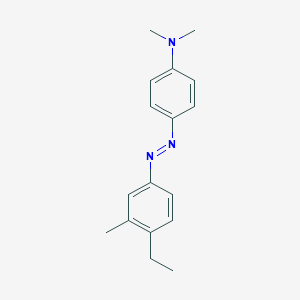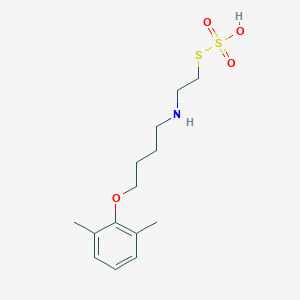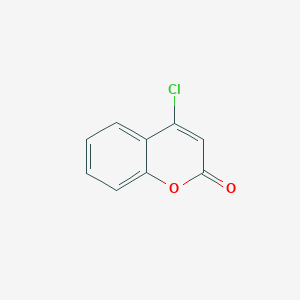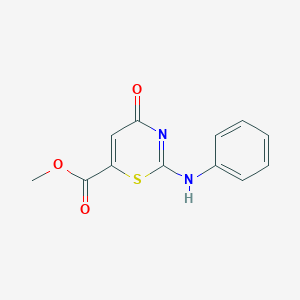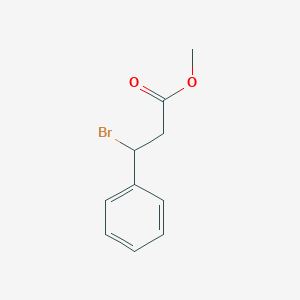
Methyl 3-bromo-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-3-phenylpropanoate is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of methyl 3-bromo-3-phenylpropanoate is not well understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of various organic compounds.
Biochemical And Physiological Effects
Methyl 3-bromo-3-phenylpropanoate does not have any known biochemical or physiological effects. However, it is important to handle this compound with care as it is toxic and can cause skin irritation and respiratory problems.
Advantages And Limitations For Lab Experiments
Methyl 3-bromo-3-phenylpropanoate has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, it is readily available and relatively inexpensive. However, it has some limitations such as its toxicity and potential for skin irritation and respiratory problems.
Future Directions
There are several future directions for the use of methyl 3-bromo-3-phenylpropanoate in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential use in the synthesis of new drugs and other biologically active compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
Methyl 3-bromo-3-phenylpropanoate can be synthesized using a variety of methods. One common method is the reaction between 3-bromo-3-phenylpropanoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the reaction between 3-bromo-3-phenylpropanoyl chloride and methanol in the presence of a base such as triethylamine.
Scientific Research Applications
Methyl 3-bromo-3-phenylpropanoate is widely used in scientific research for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the preparation of chiral building blocks, which are essential in the production of many drugs. Additionally, it is used in the preparation of biologically active compounds such as inhibitors of enzymes and receptors.
properties
CAS RN |
16503-45-0 |
|---|---|
Product Name |
Methyl 3-bromo-3-phenylpropanoate |
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
methyl 3-bromo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
YZQQHQOQWYYVBB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



